Cas no 4057-66-3 (1H-1,2,4-Triazole, 3-(4-nitrophenyl)-5-phenyl-)

1H-1,2,4-Triazole, 3-(4-nitrophenyl)-5-phenyl- structure
4057-66-3 structure
Product Name:1H-1,2,4-Triazole, 3-(4-nitrophenyl)-5-phenyl-
CAS No:4057-66-3
MF:C14H10N4O2
MW:266.25480222702
CID:1515197
PubChem ID:677490
Update Time:2025-04-21

1H-1,2,4-Triazole, 3-(4-nitrophenyl)-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 3-(4-nitrophenyl)-5-phenyl-
    • 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
    • AKOS002676284
    • CBDivE_008698
    • AKOS002735649
    • CHEMBL1377001
    • MLS-0146215.0001
    • 3-(4-NITROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE
    • STK753308
    • cid_677490
    • DTXSID40350374
    • BDBM45979
    • 4057-66-3
    • Inchi: 1S/C14H10N4O2/c19-18(20)12-8-6-11(7-9-12)14-15-13(16-17-14)10-4-2-1-3-5-10/h1-9H,(H,15,16,17)
    • InChI Key: CWVXCNAGIMKZGF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C1=NC(C2C=CC=CC=2)=NN1)=O

Computed Properties

  • Exact Mass: 266.0805
  • Monoisotopic Mass: 266.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • PSA: 84.71
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